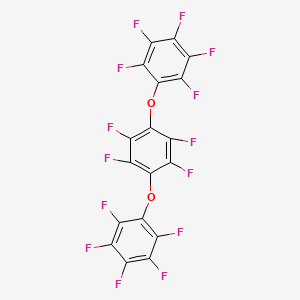
1,4-Bis(pentafluorophenoxy)tetrafluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(pentafluorophenoxy)tetrafluorobenzene is a chemical compound with the molecular formula C18F14O2 and a molecular weight of 514.17 g/mol . This compound is characterized by the presence of two pentafluorophenoxy groups attached to a tetrafluorobenzene core. It is known for its high fluorine content, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(pentafluorophenoxy)tetrafluorobenzene can be synthesized through the nucleophilic aromatic substitution reaction of 1,4-difluorotetrafluorobenzene with pentafluorophenol. The reaction typically involves the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(pentafluorophenoxy)tetrafluorobenzene primarily undergoes substitution reactions due to the presence of electron-withdrawing fluorine atoms. These reactions include nucleophilic aromatic substitution and electrophilic aromatic substitution .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like DMSO or DMF at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic aromatic substitution with an alkoxide may yield an ether derivative, while electrophilic aromatic substitution with a halogen may result in a halogenated product .
Aplicaciones Científicas De Investigación
1,4-Bis(pentafluorophenoxy)tetrafluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology and Medicine: While direct applications in biology and medicine are limited, its derivatives may be explored for potential use in drug development and diagnostic imaging due to their fluorine content.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(pentafluorophenoxy)tetrafluorobenzene is primarily based on its ability to undergo substitution reactions. The electron-withdrawing fluorine atoms make the aromatic ring more susceptible to nucleophilic attack, facilitating the substitution process. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Difluorotetrafluorobenzene: This compound serves as a precursor in the synthesis of 1,4-Bis(pentafluorophenoxy)tetrafluorobenzene and shares similar fluorine content.
Pentafluorophenol: Another precursor used in the synthesis, it contributes the pentafluorophenoxy groups to the final product.
Uniqueness
This compound is unique due to its combination of a tetrafluorobenzene core with two pentafluorophenoxy groups. This structure imparts distinct electronic properties and reactivity, making it valuable in various applications .
Propiedades
Número CAS |
6804-37-1 |
|---|---|
Fórmula molecular |
C18F14O2 |
Peso molecular |
514.2 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)phenoxy]benzene |
InChI |
InChI=1S/C18F14O2/c19-1-3(21)7(25)15(8(26)4(1)22)33-17-11(29)13(31)18(14(32)12(17)30)34-16-9(27)5(23)2(20)6(24)10(16)28 |
Clave InChI |
QUYRBEDFNGXEQH-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)OC2=C(C(=C(C(=C2F)F)F)F)F)F)F)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


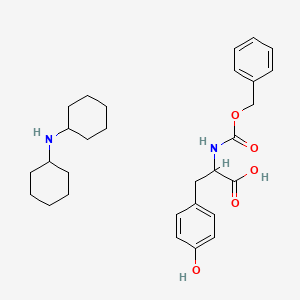

![2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI)](/img/structure/B12083588.png)
![Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-](/img/structure/B12083590.png)
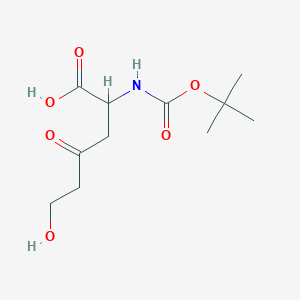

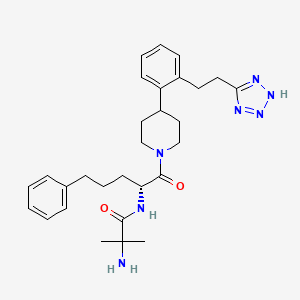


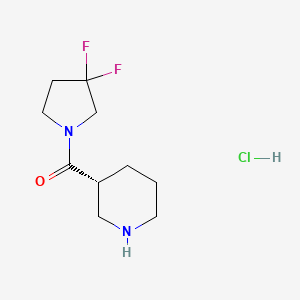

![3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B12083641.png)

![Hydrazine, [1-(2-methylphenyl)ethyl]-](/img/structure/B12083660.png)
